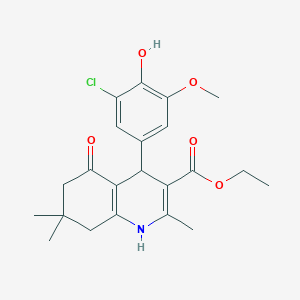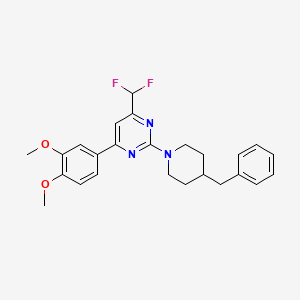![molecular formula C20H22N4O2 B14924926 (6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B14924926.png)
(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of preformed pyrazole and pyridine rings. One common method is the treatment of diphenylhydrazone and pyridine with iodine, which was first described by Ortoleva in 1908 . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for these compounds often involve multi-step processes that ensure high yields and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of a catalyst under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazolopyridine compounds .
Scientific Research Applications
Chemistry
In chemistry, (6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It has been studied for its ability to modulate biological pathways and has shown promise in preclinical studies .
Medicine
In medicine, pyrazolopyridine derivatives are being explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Their ability to interact with specific molecular targets makes them attractive candidates for drug development .
Industry
Industrially, these compounds are used in the development of new materials and as intermediates in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been extensively studied for their biological activities.
2H-Pyrazolo[3,4-b]pyridines: These isomers also exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
The uniqueness of (6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE lies in its specific substitution pattern, which can confer unique biological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(6-ethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H22N4O2/c1-3-15-13-17(20(25)23-9-11-26-12-10-23)18-14(2)22-24(19(18)21-15)16-7-5-4-6-8-16/h4-8,13H,3,9-12H2,1-2H3 |
InChI Key |
XOUYNDCABGLDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-hexylacetamide](/img/structure/B14924845.png)
![Ethyl 2-(cyclopropylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14924847.png)
![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14924860.png)
![1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azepane](/img/structure/B14924866.png)
![[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14924874.png)

![(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14924882.png)
![7-(naphthalen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924886.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide](/img/structure/B14924898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14924905.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924909.png)
![Methyl 7-[3-(difluoromethoxy)phenyl]-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924910.png)

![6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924923.png)
